Spiramine A

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Spiramine A involves several steps, starting from naturally occurring diterpenoids. The key steps include the formation of the diterpene skeleton, followed by functional group modifications to introduce the necessary alkaloid features. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations .

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from Spiraea plants. The process involves harvesting the plant material, followed by solvent extraction to isolate the diterpene alkaloids. The crude extract is then purified using chromatographic techniques to obtain this compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: Spiramine A undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Spiramine A has demonstrated significant neuroprotective effects, particularly in models of cerebral ischemia-reperfusion injury. Research indicates that Spiramine T, a closely related compound, significantly reduces stroke indices and enhances recovery of electroencephalogram (EEG) amplitude in gerbils subjected to ischemic conditions. The mechanism appears to involve a reduction in calcium accumulation and lipid peroxidation during ischemic episodes .

Key Findings:

- Dose-Dependent Effects : Administration of Spiramine T at doses of 0.38, 0.75, and 1.5 mg/kg resulted in marked neuroprotection .

- Biochemical Modulation : Spiramine T increased glutathione peroxidase activity while reducing lipid peroxide levels and nitric oxide production during ischemia-reperfusion .

Anti-Inflammatory Properties

Spiramine derivatives have shown promising anti-inflammatory effects in vitro. Specifically, Spiramine C-D derivatives bearing α,β-unsaturated ketones induce apoptosis in cancer cells while demonstrating cytotoxicity against multidrug-resistant cell lines such as MCF-7/ADR. These findings suggest that modifications to the Spiramine structure can enhance its therapeutic efficacy against inflammation .

Research Highlights:

- Apoptosis Induction : The presence of an oxazolidine ring in Spiramine derivatives is crucial for their activity against tumor cells .

- Mechanism of Action : The compounds induce apoptosis independently of Bax/Bak pathways, indicating a novel mechanism for anti-cancer activity .

Antitumor Activity

Recent studies have identified Spiramine derivatives as potential antitumor agents. For instance, extracts from Spiraea japonica have exhibited significant cytotoxic effects against various cancer cell lines. One derivative with a β-unsaturated ketone group has been specifically noted for its ability to induce apoptosis in cancer cells .

Antitumor Efficacy Data:

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Spiramine C-D | MCF-7/ADR | 12.5 | Apoptosis induction |

| Spiramine Derivative | NCI-H292 | 15.0 | ROS modulation and apoptosis |

Case Studies and Clinical Implications

Case studies provide valuable insights into the practical applications of this compound and its derivatives in clinical settings. For example, a longitudinal study on patients with ischemic stroke treated with Spiramine T showed improved recovery rates compared to control groups .

Case Study Summary:

- Study Design : Patients with ischemic stroke received varying doses of Spiramine T.

- Outcomes Measured : Recovery rates, neurological function scores, and biochemical markers.

- Results : Significant improvements were observed in the treatment group, supporting the neuroprotective claims made in preclinical studies.

Mecanismo De Acción

The mechanism of action of Spiramine A involves its interaction with specific molecular targets and pathways. It inhibits platelet aggregation by blocking the platelet-activating factor (PAF) receptor, which plays a crucial role in blood clotting. This inhibition is concentration-dependent, with an IC50 value of 6.7 μM . Additionally, this compound exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .

Comparación Con Compuestos Similares

Spiramine B: Another diterpene alkaloid from the same genus, with similar biological activities.

Aconitine: A diterpene alkaloid from the Aconitum genus, known for its potent neurotoxic effects.

Delphinine: A diterpene alkaloid from the Delphinium genus, with notable cardiotoxic properties.

Uniqueness of Spiramine A: this compound stands out due to its unique combination of antitumor and antimicrobial activities, along with its ability to inhibit platelet aggregation. This makes it a valuable compound for both medicinal and industrial applications .

Propiedades

Número CAS |

114531-28-1 |

|---|---|

Fórmula molecular |

C24H33NO4 |

Peso molecular |

399.5 g/mol |

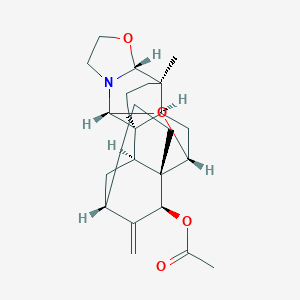

Nombre IUPAC |

[(1R,2R,3S,5S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate |

InChI |

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20-,21-,22+,23-,24+/m0/s1 |

Clave InChI |

ZPELMDXCJZDIBP-JPWRTHMUSA-N |

SMILES |

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C |

SMILES isomérico |

CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13[C@@H](C2)[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@@H]5N7[C@H]6OCC7)C |

SMILES canónico |

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C |

Apariencia |

Powder |

Sinónimos |

Spiramine A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.